Picibanil

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Picibanil, also known as OK-432, is a lyophilized biological preparation derived from the Su strain of Streptococcus pyogenes (group A). This compound has been extensively used in Japan as an immunotherapeutic agent, particularly for the treatment of malignant tumors and lymphangiomas. This compound is known for its ability to induce a robust immune response, making it a valuable tool in various medical applications .

準備方法

Synthetic Routes and Reaction Conditions: Picibanil is prepared by treating the Su strain of Streptococcus pyogenes with benzylpenicillin and heat. The process involves the following steps:

- Cultivation of Streptococcus pyogenes in a suitable growth medium.

- Treatment of the bacterial cells with benzylpenicillin to inactivate them.

- Lyophilization (freeze-drying) of the treated bacterial cells to produce a stable powder form .

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The cultivation of Streptococcus pyogenes is carried out in bioreactors, and the subsequent steps of inactivation and lyophilization are performed using industrial-grade equipment to ensure consistency and quality .

化学反応の分析

Types of Reactions: Picibanil primarily undergoes immunological reactions rather than traditional chemical reactions. When administered, it stimulates the immune system, leading to the production of various cytokines and activation of immune cells .

Common Reagents and Conditions: The primary reagent involved in the preparation of this compound is benzylpenicillin, which is used to inactivate the bacterial cells. The lyophilization process requires controlled temperature and pressure conditions to ensure the stability of the final product .

Major Products Formed: The major product formed from the preparation of this compound is the lyophilized powder containing inactivated Streptococcus pyogenes cells. This powder is reconstituted with a suitable solvent before administration .

科学的研究の応用

Picibanil has a wide range of scientific research applications, including:

Chemistry:

Biology:

Medicine:

- Approved in Japan for the treatment of malignant tumors and lymphangiomas.

- Used in sclerotherapy for the treatment of benign cystic diseases of the neck .

- Explored as an adjuvant in dendritic cell-based anticancer immunotherapy .

Industry:

作用機序

Picibanil exerts its effects by stimulating the immune system. Once administered, it attracts immune cells to the site of injection, initiating a robust inflammatory response. This response involves the activation of macrophages and dendritic cells, leading to the production of various cytokines. This compound acts, at least in part, via the Toll-like receptor 4-MD2 signaling pathway, which plays a crucial role in the innate immune response .

類似化合物との比較

- Bleomycin sulfate

- Triamcinolone acetonide

- Interferon-alfa

- Ethanol

Comparison: Picibanil is unique in its ability to induce a selective fibrosis of lymphangiomas, making it particularly effective for the treatment of these conditions. Unlike other sclerosing agents such as ethanol and bleomycin sulfate, this compound has a well-documented safety profile and has been extensively studied for its immunomodulatory effects .

特性

CAS番号 |

54836-26-9 |

|---|---|

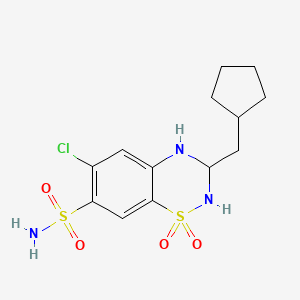

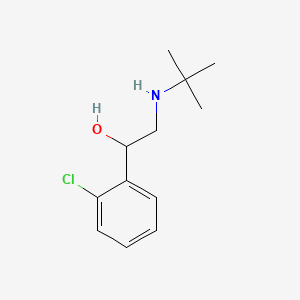

分子式 |

C16H17N2O4S- |

分子量 |

333.4 g/mol |

IUPAC名 |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/p-1/t11-,12+,14-/m1/s1 |

InChIキー |

JGSARLDLIJGVTE-MBNYWOFBSA-M |

異性体SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C |

正規SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine](/img/structure/B10762462.png)

![2-[(2,6-Dichloro-3-methylphenyl)amino]benzoate](/img/structure/B10762470.png)

![sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B10762479.png)

![4-amino-1-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B10762486.png)

![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B10762494.png)

![4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B10762518.png)

![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate](/img/structure/B10762527.png)